2-(2-フルオロ-3-メトキシフェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン

説明

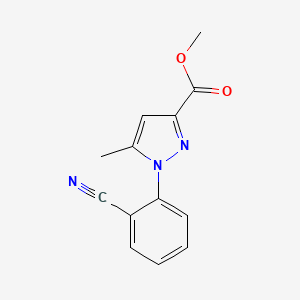

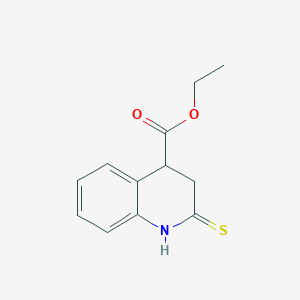

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BFO3 and its molecular weight is 252.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

位置選択的鈴木カップリング

この化合物は、位置選択的鈴木カップリング反応の反応物として使用されます。これらのカップリングは、有機合成において基本的な炭素-炭素結合を生成するために不可欠です。 フェニル環上のフルオロ基とメトキシ基は、カップリングの位置選択性に影響を与え、最終生成物の構造を正確に制御することができます .

17β-ヒドロキシステロイドデヒドロゲナーゼタイプ1の阻害剤

もう1つの重要な用途は、17β-ヒドロキシステロイドデヒドロゲナーゼタイプ1(17β-HSD1)の阻害剤の調製です。 この酵素は、エストロゲンの生合成において重要な役割を果たし、その阻害剤は、乳がんや子宮内膜症などの疾患に対する潜在的な治療薬です .

ボロン酸エステルの調製

ボロン酸エステルは、有機化学における汎用性の高い中間体です。対象化合物は、さまざまなボロン酸エステルを調製するために使用でき、これはさまざまな合成経路で不可欠です。 それらはさらに他の官能基に変換されるか、クロスカップリング反応に参加することができます .

触媒的プロト脱ボロン化

ピナコールボロン酸エステルは、対象化合物のように、有機合成におけるビルディングブロックとして役立ちます。それらは、触媒的プロト脱ボロン化を受けて、炭化水素または他の官能基化された分子を生成します。 このプロセスは、分子構造を変更し、新しい官能基を導入するために不可欠です .

加水分解感受性研究

フェニルボロン酸ピナコールエステルの加水分解に対する感受性は、この化合物が関連する研究分野です。 さまざまな置換基とpHレベルが加水分解速度にどのように影響するかについての研究は、反応機構と安定性についての洞察を提供することができます .

鈴木・宮浦クロスカップリング

この化合物は、鈴木・宮浦クロスカップリング反応におけるホウ素試薬として選択されています。この広く適用されている遷移金属触媒による炭素-炭素結合形成反応は、温和な条件と官能基耐性から恩恵を受けています。 対象化合物のようなホウ素試薬の安定性と調製容易性は、反応の成功に貢献しています .

作用機序

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxyphenylboronic acid pinacol ester. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of boronic acids and their ability to interact with their targets .

生化学分析

Biochemical Properties

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its boronic acid moiety. This moiety can interact with various enzymes and proteins, particularly those involved in the regulation of cellular redox states and signal transduction pathways. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. Additionally, it interacts with biomolecules such as NADPH oxidase, influencing oxidative stress responses .

Cellular Effects

The effects of 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt, which are crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression profiles by affecting transcription factors such as NF-κB and AP-1. These changes can lead to variations in cellular metabolism, including shifts in glycolytic and oxidative phosphorylation pathways .

Molecular Mechanism

At the molecular level, 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This compound can also act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Additionally, it can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and moisture. Over time, its efficacy in biochemical assays may decrease due to degradation products that can interfere with its activity. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of chronic diseases .

Dosage Effects in Animal Models

The effects of 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with dosage in animal models. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ABC transporters, influencing its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity. It can localize to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with target proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and function, directing it to specific organelles and modulating its activity .

特性

IUPAC Name |

2-(2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALXDJBHSGDLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682204 | |

| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165936-00-4 | |

| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165936-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)

![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)